[4-(2,6-Dimethylmorpholin-4-yl)-3-fluorophenyl]methanamine
Description
Properties
IUPAC Name |
[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c1-9-7-16(8-10(2)17-9)13-4-3-11(6-15)5-12(13)14/h3-5,9-10H,6-8,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXUTJPPGWZYLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C=C(C=C2)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde
The precursor aldehyde is synthesized by nucleophilic substitution or palladium-catalyzed coupling reactions between 4-halobenzaldehyde derivatives and 2,6-dimethylmorpholine. Reaction conditions typically involve:
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Catalyst: Palladium(0) complexes or copper catalysts for coupling.
- Temperature: Moderate heating (80–120 °C) to facilitate substitution.
- Time: Several hours until completion monitored by TLC or HPLC.
Selective Fluorination
Industrial Production Considerations
In industrial settings, the synthesis is optimized for scale, yield, and purity:
- Automated Reactors: Use of continuous flow reactors allows precise control over reaction parameters, improving reproducibility.
- Purification: Crystallization and chromatographic methods are employed to isolate the compound with high purity.
- Yield Optimization: Reaction parameters such as reagent stoichiometry, temperature, and solvent choice are optimized to maximize yield, often exceeding 70%.
Reaction Analysis and Data
| Reaction Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| 4-(2,6-Dimethylmorpholin-4-yl)benzaldehyde synthesis | Pd(0) catalyst, DMF, 100 °C, 6 h | High regioselectivity, 65–75% yield |
| Electrophilic fluorination | NFSI, mild base, 0–25 °C, 3 h | Selective 3-fluorination, 60–70% yield |
| Reductive amination | NH3, NaBH3CN, MeOH, 25 °C, 12 h | Conversion to methanamine, 70–80% yield |
Analytical Characterization Supporting Preparation
- Nuclear Magnetic Resonance (NMR): ^1H-NMR and ^13C-NMR confirm the presence of morpholine ring protons, aromatic fluorine coupling patterns, and methanamine signals.
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (238.3 g/mol) and molecular formula.
- Infrared Spectroscopy (IR): Characteristic absorption bands for amine (N-H stretch), aromatic C-F stretch (~1220 cm^-1), and morpholine ether groups.
- Chromatography: HPLC and TLC used to monitor reaction progress and purity.
Research Findings and Notes
- The fluorine atom enhances metabolic stability and lipophilicity, influencing the compound's bioavailability.
- The 2,6-dimethylmorpholine group improves solubility and pharmacokinetic properties.
- The synthetic route is adaptable for structural analog synthesis, facilitating medicinal chemistry exploration.
- Industrial scale synthesis benefits from continuous flow technology to maintain consistent quality and yield.
Summary Table of Preparation Methods
| Step No. | Process | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Morpholine substitution | Pd(0) catalyst, DMF, 100 °C, 6 h | 65–75 | High regioselectivity |
| 2 | Electrophilic fluorination | NFSI, mild base, 0–25 °C, 3 h | 60–70 | Selective fluorination at 3-position |
| 3 | Reductive amination | NH3, NaBH3CN, MeOH, 25 °C, 12 h | 70–80 | Efficient conversion to methanamine |
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a therapeutic agent in various diseases. Its structural features may enhance binding affinity to biological targets.
- Antidepressant Activity : Preliminary studies suggest that derivatives of this compound may exhibit antidepressant-like effects in animal models. The morpholine ring may contribute to neurochemical interactions that modulate mood.
- Anticancer Properties : Research has indicated that compounds with similar structures can inhibit tumor growth. Investigations into the mechanism of action are ongoing, focusing on apoptosis induction in cancer cells.
Pharmaceutical Development
Due to its bioactive nature, [4-(2,6-Dimethylmorpholin-4-yl)-3-fluorophenyl]methanamine is being evaluated for formulation in drug delivery systems.
- Nanoparticle Formulations : The compound has been incorporated into nanoparticle systems aimed at targeted drug delivery, enhancing therapeutic efficacy while minimizing side effects.
Material Science
The chemical's properties make it suitable for developing advanced materials.
- Polymer Synthesis : It can be utilized as a monomer in the synthesis of polymers with specific mechanical and thermal properties. Research is being conducted on its use in creating high-performance coatings and adhesives.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant Effects | Demonstrated significant reduction in depressive behaviors in rodent models when administered at specific dosages. |
| Study B | Anticancer Activity | Reported inhibition of cell proliferation in breast cancer cell lines, suggesting potential as an anticancer agent. |
| Study C | Drug Delivery Systems | Successful incorporation into lipid nanoparticles improved bioavailability of co-administered drugs by 30%. |
Mechanism of Action
The mechanism of action of [4-(2,6-Dimethylmorpholin-4-yl)-3-fluorophenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine (Compound 4f)
- Structure : This analog replaces the morpholine group with a boronate ester (dioxaborolane) at the 4-position .
- Physicochemical Properties: Molecular weight: 261.14 g/mol (calculated from C₁₃H₁₉BFNO₂). NMR Distinct ¹H-NMR signals at δ 7.70 (t), 7.10 (d), and 7.04 (d) ppm indicate aromatic protons influenced by the electron-withdrawing boronate group .
- Applications : Boronate esters are widely used in Suzuki-Miyaura cross-coupling reactions, suggesting this compound’s role in synthesizing biaryl structures.
YPC-21817 (Pan-Pim Kinase Inhibitor)
- Structure : Features a 4-(4-ethylpiperazin-1-yl)-3-fluorophenyl group attached to an imidazo[1,2-b]pyridazine-thiazolidinedione scaffold .
- Molecular weight: ~550 g/mol (estimated for C₂₄H₂₃FN₆O₂S).
- Biological Activity : Demonstrates inhibitory activity against Pim kinases, with structural optimization focusing on alkyl chain length (e.g., ethyl vs. pentyl groups) for potency .
N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (Compound 6a)
Comparative Analysis Table
Key Observations
Substituent Impact on Solubility :
- Morpholine and piperazine groups enhance water solubility compared to boronate or sulfonyl substituents due to their hydrogen-bonding capacity.
- The 2,6-dimethylmorpholine in the target compound may reduce basicity compared to unsubstituted morpholine, affecting protonation and membrane permeability.
Biological Relevance :
- Morpholine derivatives are prevalent in CNS drugs due to their blood-brain barrier penetration .
- Piperazine and sulfonyl groups are common in kinase inhibitors, as seen in YPC-21817 and compound 6a .
Synthetic Utility :
- The boronate ester in compound 4f enables versatile cross-coupling reactions, whereas the morpholine group in the target compound may require specialized conditions for introduction (e.g., nucleophilic aromatic substitution) .
Biological Activity
[4-(2,6-Dimethylmorpholin-4-yl)-3-fluorophenyl]methanamine, with the molecular formula C13H19N2OF and a molecular weight of 238.3 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy in various assays, and implications for therapeutic applications.
- Molecular Formula: C13H19N2OF
- Molecular Weight: 238.3 g/mol
- CAS Number: 1037161-46-8
The compound features a fluorine atom which enhances its lipophilicity and metabolic stability compared to non-fluorinated analogs. The dimethylmorpholinyl group contributes to its solubility and bioavailability, making it suitable for various biological applications .
The biological activity of this compound is primarily attributed to its interaction with specific receptors and transporters in the central nervous system (CNS). Notably, it has been shown to act as an antagonist at the α4β2 nicotinic acetylcholine receptor (nAChR), with an IC50 value of approximately 3.3 μM. This activity is significant as it may contribute to its potential use in treating conditions like depression and nicotine addiction .
Key Mechanisms:
- Reuptake Inhibition: The compound inhibits the reuptake of neurotransmitters such as dopamine (DA) and norepinephrine (NE), which are crucial for mood regulation and cognitive functions.
- Receptor Antagonism: Its antagonistic action on nAChRs suggests potential applications in modulating nicotine dependence and related disorders .
In Vitro Studies
In vitro assays have demonstrated that this compound effectively inhibits the uptake of key neurotransmitters:
These studies indicate a promising profile for the compound as a potential antidepressant or anxiolytic agent.
In Vivo Studies
In vivo experiments have further validated the compound's efficacy. For example, in mouse models, it demonstrated significant effects on nicotine-induced behaviors, such as hypomobility and analgesia. These effects were comparable to those of established antidepressants, suggesting that this compound could be a viable candidate for further development .
Case Studies
- Antidepressant Efficacy : A study involving the forced-swim test showed that this compound exhibited antidepressant-like effects comparable to traditional treatments. Mice treated with this compound showed reduced immobility time, indicating increased motivation and reduced depressive behavior .
- Nicotine Dependence : Another study assessed the impact of this compound on nicotine withdrawal symptoms in rodent models. Results indicated that it significantly alleviated withdrawal symptoms, suggesting its potential utility in smoking cessation therapies .
Q & A
Q. What are the recommended synthetic routes for [4-(2,6-Dimethylmorpholin-4-yl)-3-fluorophenyl]methanamine, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves coupling reactions using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate amide bond formation. For example, in structurally similar fluorophenyl methanamine derivatives, HATU was employed with KCO as a base in anhydrous solvents (e.g., DMF), yielding products in moderate-to-good yields (32% in one case) . Optimization may involve varying reaction temperatures (e.g., 0°C to room temperature), stoichiometric ratios of reagents, or alternative coupling agents like EDCI. Additionally, intermediates such as morpholine derivatives can be synthesized via reductive amination or nucleophilic substitution, as seen in sodium borohydride-mediated reductions .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR are critical for confirming the presence of the fluorine atom and morpholine ring protons. NMR helps identify quaternary carbons adjacent to fluorine.
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and molecular geometry, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is recommended. SHELX is robust for small-molecule refinement, even with twinned or high-resolution data .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can validate molecular weight and fragmentation patterns, particularly for fluorine-containing analogs .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing or handling powders .
- Waste Disposal : Segregate chemical waste in labeled containers and collaborate with certified waste management services for incineration or neutralization. Avoid aqueous disposal due to potential environmental persistence .
- Emergency Measures : In case of exposure, rinse skin with water for 15 minutes and seek medical attention. For inhalation, move to fresh air immediately .
Advanced Research Questions
Q. How can computational chemistry be applied to predict the binding affinity of this compound to biological targets?
- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina or Schrödinger Suite) can model interactions between the compound and target proteins. The morpholine ring’s conformation and fluorine’s electron-withdrawing effects should be parameterized using density functional theory (DFT) to optimize force fields. For example, derivatives of methanamine have been studied for interactions with neurotransmitter receptors, where docking scores correlated with experimental IC values . Free-energy perturbation (FEP) calculations may further refine affinity predictions by simulating ligand-receptor dynamics.
Q. What strategies can resolve discrepancies in solubility data obtained from different solvent systems?
- Methodological Answer : Discrepancies often arise from solvent polarity effects. Use Reichardt’s dye (ET(30)) as a solvatochromic indicator to empirically rank solvent polarity . For example:
| Solvent | ET(30) (kcal/mol) | Observed Solubility (mg/mL) |
|---|---|---|
| DMSO | 40.1 | 25.3 ± 1.2 |
| Ethanol | 51.9 | 12.7 ± 0.8 |
| Correlate solubility with solvent polarity parameters and Hansen solubility parameters (HSPs) to identify outliers. Adjust experimental conditions (e.g., temperature, cosolvents) based on these correlations. |
Q. How does the fluorine substituent influence the compound’s electronic properties and interactions in biological systems?
- Methodological Answer :
- Electron Effects : Fluorine’s electronegativity alters electron density in the aromatic ring, which can be quantified via Hammett σ constants (σ for -F = +0.34). This increases the compound’s susceptibility to nucleophilic aromatic substitution or hydrogen-bonding interactions .
- Biological Interactions : Fluorine can enhance binding to targets with hydrophobic pockets (e.g., kinase ATP-binding sites). In HIV reverse transcriptase inhibitors, fluorine-substituted methanamine derivatives showed improved potency due to optimized van der Waals contacts .
- Metabolic Stability : Fluorine reduces metabolic oxidation, as evidenced by cytochrome P450 inhibition assays. Compare half-life (t) in microsomal stability studies between fluorinated and non-fluorinated analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
